molecular formula C9H18N2 B1296625 3-(Hexylamino)propionitrile CAS No. 55490-85-2

3-(Hexylamino)propionitrile

Cat. No.: B1296625
CAS No.: 55490-85-2
M. Wt: 154.25 g/mol
InChI Key: IBFRLHYBIOCBTE-UHFFFAOYSA-N
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Description

3-(Hexylamino)propionitrile is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexylamino)propionitrile can be synthesized through several methods. One common approach involves the reaction of hexylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Hexylamino)propionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Hexylamino)propionitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s nitrile group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hexylamino)propionitrile is unique due to its hexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

3-(hexylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRLHYBIOCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339674
Record name 3-(Hexylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55490-85-2
Record name 3-(Hexylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55490-85-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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